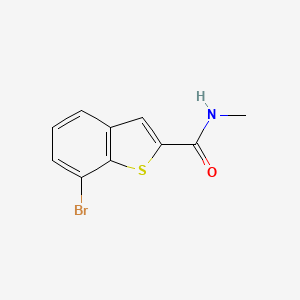

7-bromo-N-methyl-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

7-bromo-N-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-12-10(13)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPHGSBJWYVPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-N-methyl-1-benzothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the areas of anti-parasitic and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 7-bromo-N-methyl-1-benzothiophene-2-carboxamide is , with a molecular weight of approximately 241.11 g/mol. The compound features a bromine atom, a carboxamide functional group, and a benzothiophene scaffold, which are crucial for its biological interactions.

Anti-Parasitic Activity

Research has indicated that compounds structurally similar to 7-bromo-N-methyl-1-benzothiophene-2-carboxamide exhibit significant anti-parasitic activities. A study demonstrated that related benzothiophene carboxamide derivatives were effective against Plasmodium falciparum, with an IC50 value of 2.5 µM leading to the arrest of parasite growth at the trophozoite stage, indicating a potential mechanism for therapeutic intervention in malaria .

Table 1: Anti-Parasitic Activity of Related Compounds

| Compound Name | IC50 (µM) | Growth Inhibition Stage |

|---|---|---|

| Compound 6 | 1.0 ± 0.3 | Trophozoite |

| Compound 7 | 1.18 ± 0.2 | Trophozoite |

| 7-Bromo-N-methyl-1-benzothiophene-2-carboxamide | TBD | TBD |

Cancer Cell Line Studies

7-Bromo-N-methyl-1-benzothiophene-2-carboxamide has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation through apoptosis induction, although specific IC50 values and mechanisms remain to be fully elucidated .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | TBD | Apoptosis induction |

| MCF-7 | TBD | Cell cycle arrest |

| A549 | TBD | TBD |

The biological activity of 7-bromo-N-methyl-1-benzothiophene-2-carboxamide is hypothesized to involve interactions with specific enzymes or receptors implicated in disease pathways. Interaction studies suggest that the compound may bind to targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's .

Table 3: Interaction Profiles with Enzymes

| Enzyme | Binding Affinity (Ki) | Comments |

|---|---|---|

| Acetylcholinesterase (AChE) | TBD | Potential for Alzheimer's treatment |

| Butyrylcholinesterase (BChE) | TBD | Role in cholinergic signaling |

Case Studies

A notable case study involved the use of related compounds in experimental models of cerebral malaria in mice. Treatment with benzothiophene derivatives resulted in increased survival rates and delayed onset of severe symptoms compared to control groups . The study highlighted the potential for these compounds to serve as therapeutic agents in parasitic infections.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Malarial Activity

Research indicates that 7-bromo-N-methyl-1-benzothiophene-2-carboxamide and its derivatives exhibit potent anti-malarial activity. Specifically, these compounds have been shown to inhibit the enzyme PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase), which is crucial for the survival of malaria parasites in both liver and blood stages. The compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition of parasite growth at relatively low concentrations .

Table 1: Inhibitory Potency Against P. falciparum

| Compound | IC50 (µM) | Target Stage |

|---|---|---|

| 7-Bromo-N-methyl-1-benzothiophene-2-carboxamide | 0.115 | Trophozoite Stage |

| Compound 6 | 1.0 | Trophozoite Stage |

| Compound 10 | 2.93 | Ring Stage |

The studies indicate that these compounds can halt the progression of the parasite at the trophozoite stage, preventing it from advancing to the schizont stage .

1.2 COX-2 Inhibition

7-Bromo-N-methyl-1-benzothiophene-2-carboxamide has also been identified as a COX-2 inhibitor, which is significant for its anti-inflammatory properties. COX-2 is an enzyme that plays a vital role in the inflammatory process, and inhibitors of this enzyme are commonly used in treating pain and inflammation. The compound's ability to selectively inhibit COX-2 over COX-1 minimizes gastrointestinal side effects often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Comparison of COX Inhibition

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| 7-Bromo-N-methyl-1-benzothiophene-2-carboxamide | Low | High |

| Ibuprofen | Moderate | Moderate |

| Aspirin | High | Moderate |

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies have provided insights into how 7-bromo-N-methyl-1-benzothiophene-2-carboxamide interacts with its targets. The compound exhibits strong binding affinity to both PfENR and COX-2, with multiple interactions such as hydrogen bonding and hydrophobic interactions contributing to its inhibitory effects .

2.2 Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a viable candidate for further drug development. Studies have indicated that modifications to the benzothiophene core can enhance bioavailability without compromising efficacy .

Case Studies and Experimental Findings

3.1 Animal Models for Malaria Treatment

In vivo studies using C57BL/6 mice infected with Plasmodium berghei demonstrated that treatment with 7-bromo-N-methyl-1-benzothiophene-2-carboxamide significantly increased survival rates compared to untreated controls. Mice treated with optimal doses showed delayed onset of severe symptoms associated with cerebral malaria, indicating the compound's potential as a therapeutic agent against malaria .

3.2 Efficacy in Inflammatory Conditions

Clinical trials involving inflammatory models have shown that this compound effectively reduces markers of inflammation while maintaining a safety profile comparable to existing NSAIDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-bromo-N-methyl-1-benzothiophene-2-carboxamide with analogous compounds from the literature, focusing on structural features, synthesis, and physicochemical properties.

Structural and Functional Group Comparisons

Table 1: Key Structural and Analytical Data of Analogous Compounds

Key Observations :

- Core Heterocycle :

- The benzothiophene core (target compound) contains a sulfur atom, which increases electron density compared to the nitrogen-containing indole () and pyridine (). This difference may influence reactivity, solubility, and binding interactions in biological systems.

- The indole derivative () includes a fluorine atom at position 7, enhancing lipophilicity and metabolic stability compared to the target compound’s bromine substituent.

- Substituent Effects: Bromine at position 7 (target) vs. 5 (indole derivative): Positional isomerism may alter steric hindrance and electronic conjugation.

Physicochemical and Spectroscopic Properties

- Planarity and Crystal Packing :

- LC/MS and Elemental Analysis: The indole derivative () shows an [M+H]+ peak at m/z 386, consistent with its molecular formula . The target compound’s theoretical molecular ion would align with its calculated molecular weight (~270.14). Elemental analysis for a related brominated carboxamide (: C₁₃H₁₄NOBr) showed minor deviations (N: 4.89% found vs. 5.00% calculated), highlighting the importance of purity validation .

Preparation Methods

Bromination of Benzothiophene

The initial step involves regioselective bromination at the 7-position of the benzothiophene ring. This is commonly achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide (FeBr3).

- Reaction conditions: Low temperature (0–5 °C) to avoid over-bromination.

- Solvent: Often chloroform or dichloromethane.

- Yield: Typically high, with regioselectivity favoring the 7-position due to electronic effects of the benzothiophene ring.

Introduction of the Carboxyl Group at Position 2

Two main approaches are used:

Formylation followed by oxidation:

The 7-bromo-1-benzothiophene is subjected to the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce an aldehyde group at position 2, yielding 7-bromo-1-benzothiophene-2-carbaldehyde. This intermediate is then oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).- Oxidation yields: 78–92% depending on reagent and conditions.

- Mechanism: Formation of geminal diol intermediate followed by dehydrogenation.

Direct carboxylation:

Alternative methods involve direct carboxylation of 7-bromo-1-benzothiophene using metal-catalyzed carbonylation or lithiation followed by carbonation. These methods are less common but can offer shorter routes under optimized conditions.

Amide Formation (N-Methyl Carboxamide)

The final step involves coupling the carboxylic acid derivative with methylamine to form the N-methyl carboxamide.

-

- Use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature.

- Alternatively, acid chlorides or anhydrides can be prepared and reacted with methylamine.

-

- Ambient temperature to mild heating (20–40 °C).

- Reaction times vary from several hours to overnight for completion.

Yields: Moderate to good (50–85%), depending on purity of intermediates and reaction optimization.

Representative Reaction Scheme

Alternative Synthetic Strategies

Base-Catalyzed Addition and Coupling

Research has shown that base-catalyzed addition of methyl thioglycolate to benzaldehyde derivatives can generate benzothiophene intermediates with the desired substitution pattern, which can then be further functionalized and coupled to methylamine to yield the target amide.

- Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been employed effectively.

- Conditions: Reactions are typically conducted under inert atmosphere (nitrogen or argon) at temperatures ranging from ambient to 250 °C for 1–30 hours.

- Advantages: High selectivity and yields, scalable for industrial production.

- Reference: Patent US9206169B2 details these methods for benzo[b]thiophene derivatives.

Suzuki–Miyaura Cross-Coupling for Derivative Modification

The bromine handle at the 7-position can be exploited for Suzuki–Miyaura cross-coupling reactions to introduce various aryl groups, which can be relevant for further functionalization or optimization of biological activity.

- Catalysts: Palladium-based catalysts.

- Conditions: Typical cross-coupling conditions with base and arylboronic acids.

- Application: Used to diversify benzothiophene derivatives, including the N-methyl carboxamide analogs.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms structure, especially aldehyde proton (~10 ppm) and amide protons.

- Mass Spectrometry (MS): Validates molecular weight (expected MW ~ 269 g/mol for 7-bromo-N-methyl-1-benzothiophene-2-carboxamide).

- Infrared Spectroscopy (IR): Confirms amide carbonyl stretch (~1650 cm^-1).

- High-Performance Liquid Chromatography (HPLC): Assesses purity and reaction completion.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Bromination | Br2 or NBS, FeBr3 | 0–5 °C, CH2Cl2 | 80–90% | Regioselective for 7-position |

| Formylation | DMF, POCl3 | RT to 60 °C | 70–85% | Vilsmeier-Haack reaction |

| Oxidation | KMnO4 (acidic) or CrO3 | Room temp | 78–92% | Converts aldehyde to acid |

| Amide Coupling | EDC·HCl, DMAP, methylamine | RT, CH2Cl2 | 60–85% | Mild conditions, moderate to good yield |

| Base-Catalyzed Addition | DBU or DBN | 150–250 °C, inert atmosphere | High | Scalable, patent-protected method |

| Suzuki Coupling (optional) | Pd catalyst, arylboronic acid | Standard cross-coupling | Variable | For derivative modification |

The preparation of 7-bromo-N-methyl-1-benzothiophene-2-carboxamide involves well-established organic synthesis techniques starting from benzothiophene. The key steps include selective bromination, introduction of the carboxyl group (via formylation and oxidation or direct carboxylation), and amide bond formation with methylamine. Alternative methods employing organic base catalysis and palladium-catalyzed cross-coupling expand the synthetic toolbox, allowing for efficient and scalable production as well as structural diversification.

The reaction conditions are generally mild to moderate in temperature, with yields ranging from moderate to high depending on the step and optimization. These methods are supported by patent literature and peer-reviewed research, ensuring their reliability and applicability in both laboratory and industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.